5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
CAS No.: 1190315-94-6
Cat. No.: VC2904790
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol
* For research use only. Not for human or veterinary use.
![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine - 1190315-94-6](/images/structure/VC2904790.png)
Specification
CAS No. | 1190315-94-6 |
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Molecular Formula | C8H5F3N2 |
Molecular Weight | 186.13 g/mol |
IUPAC Name | 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-4,12H |
Standard InChI Key | CEHDABSKCYWHHY-UHFFFAOYSA-N |
SMILES | C1=CC(=NC2=C1NC=C2)C(F)(F)F |
Canonical SMILES | C1=CC(=NC2=C1NC=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Basic Information
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS: 1190315-94-6) is a heterocyclic compound characterized by its fused ring system consisting of a pyrrole ring attached to a pyridine nucleus with a trifluoromethyl group at the 5-position . The chemical structure features a bicyclic aromatic system with nitrogen atoms in both rings.
Physical and Chemical Properties
The compound has a molecular formula of C8H5F3N2 and a molecular weight of 186.13 g/mol . Its structure contains a hydrogen bond donor (NH group) and multiple hydrogen bond acceptors (nitrogen atoms and fluorine atoms), contributing to its potential interactions with biological targets . The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing lipophilicity and metabolic stability, which are important considerations in drug development.
Table 1: Physical and Chemical Properties of 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Property | Value |
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Molecular Formula | C8H5F3N2 |
Molecular Weight | 186.13 g/mol |
CAS Number | 1190315-94-6 |
XLogP3-AA | 2 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 0 |
Topological Polar Surface Area | 28.7 Ų |
Exact Mass | 186.04048265 Da |
Heavy Atom Count | 13 |
Structural Identifiers
The compound can be identified using various standardized notations used in chemical databases and literature:
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IUPAC Name: 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
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InChI: InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-4,12H
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InChIKey: CEHDABSKCYWHHY-UHFFFAOYSA-N
Synthesis Methods
Synthetic Approaches
The synthesis of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves multiple steps with specific reaction conditions. One documented method involves the reaction of 3-Pyridinamine, 2-ethynyl-6-(trifluoromethyl)- with potassium tert-butoxide .
Documented Synthesis Procedure
A specific synthesis procedure described in the literature involves using potassium tert-butoxide as a base in 1-methyl-pyrrolidin-2-one at room temperature under nitrogen atmosphere:
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Potassium tert-butoxide (228 mg, 2.03 mmol) is suspended in 0.5 ml of 1-methyl-2-pyrrolidinone under nitrogen atmosphere.
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A solution of the precursor compound (180 mg, 0.97 mmol) in 0.5 ml 1-methyl-2-pyrrolidinone is added.
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The mixture is stirred at room temperature overnight.
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The reaction mixture is then partitioned between ethyl acetate and water.
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The organic phase is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and evaporated under reduced pressure.
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The resulting residue is purified using an Isolera Purification System with ether-hexane gradient.
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This method reportedly yields 115 mg (0.62 mmol, 64%) of the title compound as a white solid with 99% purity.
Derivatives and Related Compounds
Several derivatives of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine have been synthesized for research purposes, including:
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Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 952182-29-5)
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5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS: 920979-05-1)
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5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one (CAS: 178393-13-0)
Biological Activity and Applications
Cancer Research
Pyrrolopyridine derivatives have shown promising activity as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various types of cancer . The trifluoromethyl group enhances binding affinity and selectivity towards these receptors, making such compounds promising candidates for targeted cancer therapies.
Enzyme Inhibition
The compound and its analogs have been investigated as potential kinase inhibitors, which could be valuable in treating diseases with aberrant kinase activity . Some derivatives have shown activity against specific kinases like FMS kinase, which is involved in macrophage colony-stimulating factor signaling and has implications in cancer and inflammatory diseases .
Structure-Activity Relationships
Research on related pyrrolopyridine compounds has revealed important structure-activity relationships:
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The trifluoromethyl group at the 5-position often enhances metabolic stability and binding affinity to target proteins .
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Modifications to the pyrrole nitrogen or addition of functional groups at the 2-position can significantly alter biological activity and selectivity .
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The presence of carboxylic acid or ester groups at specific positions can enhance interactions with target enzymes .
Table 2: Biological Activities of Selected Pyrrolopyridine Derivatives
Research Findings and Applications
Cancer Research Applications
Studies have demonstrated that derivatives of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine show significant potential in cancer research:
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FGFR Inhibition: Structurally related compounds have been developed as inhibitors of fibroblast growth factor receptors, which play essential roles in various types of tumors . For example, compound 4h, a derivative of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM against FGFR1, FGFR2, FGFR3, and FGFR4, respectively .
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Antiproliferative Activity: Some derivatives have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and inhibit migration and invasion of cancer cells . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis, while also significantly inhibiting the migration and invasion of these cells .
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CDK8 Inhibition: A novel 1H-pyrrolo[2,3-b]pyridine derivative (compound 22) was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM, showing significant inhibition of tumor growth in xenografts of colorectal cancer .
Medicinal Chemistry Applications
The unique structural features of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine make it valuable in medicinal chemistry:
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Drug Development Scaffold: The compound serves as an important scaffold for developing new drugs, particularly due to its low molecular weight and high ligand efficiency, which are beneficial for subsequent optimization .
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Enhanced Drug Properties: The trifluoromethyl group increases lipophilicity and metabolic stability, which are essential considerations in drug development.
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Structure-Activity Exploration: Researchers have used this compound as a starting point for exploring structure-activity relationships, leading to the development of more potent and selective compounds for specific targets .
Comparative Analysis with Related Compounds
Comparing 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine with its structural isomers reveals important differences in biological activity and potential applications:
Table 3: Comparison of 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine with Related Compounds
Future Research Directions
Synthesis Improvements
Future research could focus on developing more efficient and environmentally friendly synthesis methods for 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine and its derivatives, potentially increasing yields and reducing the use of hazardous reagents .
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